molecular formula C22H21N3O4 B2745327 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034463-03-9

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Numéro de catalogue: B2745327
Numéro CAS: 2034463-03-9
Poids moléculaire: 391.427
Clé InChI: VYCKEGVIEGTQKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (CAS Number: 2034463-03-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, particularly in cancer research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O4C_{22}H_{21}N_{3}O_{4} with a molecular weight of 391.4 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and an imidazopyridine derivative, which are often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC22H21N3O4C_{22}H_{21}N_{3}O_{4}
Molecular Weight391.4 g/mol
CAS Number2034463-03-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The process may include the reaction of benzo[d][1,3]dioxole with an acylating agent followed by coupling with a tetrahydroimidazopyridine derivative under controlled conditions to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, research involving similar structures has demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Testing : Compounds were tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines using the Sulforhodamine B (SRB) assay. Results indicated that several derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin.
CompoundIC50 (µM) HepG2IC50 (µM) HCT116IC50 (µM) MCF7
2-(benzo[d][1,3]dioxol-5-yloxy)...2.381.544.52
Doxorubicin7.468.294.56

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

The anticancer mechanisms of compounds similar to This compound involve:

  • EGFR Inhibition : Targeting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation.
  • Apoptosis Pathways : Inducing apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Analysis : Disruption of cell cycle progression leading to increased rates of apoptosis in cancer cells.

Study on Antiproliferative Effects

A study published in Molecules investigated the antiproliferative effects of related compounds on various cancer cell lines. The results demonstrated that modifications in the chemical structure significantly influenced biological activity. The study emphasized the importance of structural features in determining efficacy against specific cancer types.

Clinical Implications

The promising results from preclinical studies suggest potential clinical applications for This compound as a novel therapeutic agent in oncology. Further research is warranted to explore its safety profile and efficacy in clinical settings.

Propriétés

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-22(13-27-15-8-9-19-20(11-15)29-14-28-19)24-17-6-2-1-5-16(17)18-12-25-10-4-3-7-21(25)23-18/h1-2,5-6,8-9,11-12H,3-4,7,10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCKEGVIEGTQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.